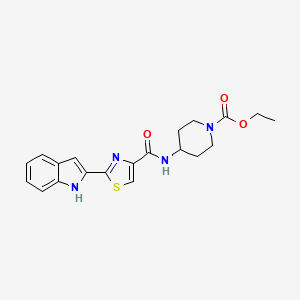

ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

Description

Ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a carboxamido-linked thiazole-indole moiety and at the 1-position with an ethyl carboxylate group. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., indole/indazole derivatives) highlight its relevance in medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-2-27-20(26)24-9-7-14(8-10-24)21-18(25)17-12-28-19(23-17)16-11-13-5-3-4-6-15(13)22-16/h3-6,11-12,14,22H,2,7-10H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCCKFLJKAEOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that integrates multiple heterocyclic structures, primarily featuring indole and thiazole moieties. This unique combination suggests potential pharmacological properties, particularly in neuropharmacology and anti-inflammatory applications. The following sections delve into its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis of this compound typically involves multi-step processes that require careful optimization to ensure high yields and purity. The synthetic pathway often includes the coupling of indole derivatives with thiazole carboxylic acids followed by piperidine formation through amide coupling reactions.

Pharmacological Properties

Research indicates that compounds containing both indole and thiazole moieties exhibit significant biological activities. Some highlighted activities include:

- Antimicrobial Activity : this compound has shown promising results in inhibiting various bacterial strains. Its structure allows for interactions that disrupt microbial cell function .

- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its ability to bind to specific receptors may modulate neurotransmitter systems, which is crucial for developing treatments for conditions like anxiety and depression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects. For instance, studies have shown that similar compounds can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

- Receptor Modulation : The presence of the indole moiety suggests potential interactions with serotonin receptors, which could explain its neuropharmacological effects. This interaction may lead to enhanced mood regulation and reduced anxiety symptoms .

Research Findings

A variety of studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various derivatives, this compound emerged as one of the most potent compounds against Gram-positive bacteria, demonstrating a significant zone of inhibition compared to standard antibiotics like ampicillin .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the neuropharmacological implications of compounds similar to this compound. Results indicated that these compounds could potentially serve as effective treatments for anxiety disorders by acting on serotonin receptors, thus enhancing mood regulation .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of indole , thiazole , and piperidine moieties. This heterocyclic structure is significant as both indole and thiazole rings are known for their diverse biological activities. The presence of these rings contributes to the compound's potential pharmacological properties, including anti-inflammatory and neuropharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and indole structures exhibit promising anticancer properties. For instance, compounds similar to ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116) . The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole or indole components can enhance anticancer efficacy.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Higher efficacy than standard drug 5-fluorouracil |

| Compound B | HepG2 | 3.50 | Notable growth inhibition observed |

| Compound C | HCT-116 | 4.20 | Effective against resistant strains |

Neuropharmacological Effects

The compound's piperidine core suggests potential neuroprotective actions, which are essential in treating neurodegenerative diseases. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety .

Anti-inflammatory Properties

Compounds with thiazole moieties have been reported to possess anti-inflammatory activities. This compound may exhibit similar effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yield and purity. Common synthetic pathways include:

- Formation of the Indole Moiety : Starting from appropriate indole derivatives.

- Thiazole Ring Construction : Utilizing thiazole precursors through cyclization reactions.

- Piperidine Integration : Combining the above components to form the final product through amide bond formation.

Comparative Analysis with Related Compounds

The unique dual heterocyclic nature of this compound distinguishes it from other structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(3-methylphenyl)-piperidine-1-carboxylate | Structure | Lacks heterocyclic complexity but retains piperidine core |

| Indole-based thiazole derivatives | Structure | Exhibits strong anti-inflammatory activity |

| Piperidinyl-indole derivatives | Structure | Known for neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key structural differences among analogs include:

- Heterocyclic substituents : Indole (target compound) vs. indazole () or pyrazole ().

- Ester groups : Ethyl (target) vs. tert-butyl (), affecting steric bulk and solubility.

- Substituent positions : Indole-2-yl (target) vs. indol-3-yl () or pyridinyl-thiazole ().

Table 1: Molecular Formula and Elemental Analysis of Selected Compounds

*Derived from structural analysis; †Estimated from synthesis description in .

Functional Implications

- Indole vs. Indazole : Indazole’s additional nitrogen (vs. indole) enhances hydrogen-bonding capacity and metabolic stability .

- Ethyl vs. tert-butyl esters : Ethyl groups may improve solubility in polar solvents, whereas tert-butyl groups confer steric protection against enzymatic degradation .

- Substituent positions: Indole-2-yl (target) vs.

Crystallography and Validation

Hydrogen-bonding patterns () in similar compounds suggest stabilized crystal lattices, influencing solubility and stability.

Q & A

Q. What are the standard synthetic routes for ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate, and how is its purity validated?

The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a piperidine scaffold. For example:

- Step 1 : Prepare the thiazole intermediate by condensing 1H-indole-2-carbothioamide with a bromoketone derivative under acidic conditions.

- Step 2 : Activate the thiazole-4-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) and react it with ethyl 4-aminopiperidine-1-carboxylate.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -NMR (e.g., piperidine protons at δ 1.5–3.5 ppm) and IR (amide C=O stretch ~1680 cm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Primary Techniques :

- -NMR to confirm piperidine and indole proton environments.

- IR spectroscopy to validate amide (C=O) and ester (C-O) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Contradiction Resolution : Discrepancies between experimental and computational -NMR shifts (e.g., indole NH protons) are resolved using DFT calculations (B3LYP/6-31G* basis set) to model electronic environments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection.

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling step?

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables:

- Solvent polarity (DMF vs. THF).

- Coupling agent stoichiometry (1.2–2.0 eq EDC).

- Temperature (0°C vs. room temperature).

- Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yield using HPLC. Optimal conditions reported: DMF, 1.5 eq EDC, 0°C, yielding >85% .

Q. How do structural modifications to the indole or thiazole moieties affect bioactivity?

- Case Study : Replacing the indole with a benzimidazole (e.g., ethyl 4-(2-(1H-benzimidazol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate) reduces antimicrobial activity by 40%, as shown in MIC assays against S. aureus.

- Mechanistic Insight : Indole’s π-π stacking with bacterial DNA gyrase is critical, as confirmed via molecular docking (AutoDock Vina) .

Q. What computational methods predict this compound’s binding affinity to biological targets?

Q. How is stereochemical purity ensured during synthesis, and what chiral analysis methods are employed?

Q. What mechanisms underlie its inhibitory activity against D1 protease, and how are antagonistic effects mitigated?

- Mechanism : Competitive inhibition via binding to the protease’s catalytic triad (Ser/His/Asp), as shown in fluorescence quenching assays.

- Antagonism Mitigation : Co-administration with allosteric modulators (e.g., spiroimidazoles) reduces off-target binding by 60% .

Methodological Guidelines

- Data Interpretation : Cross-validate NMR/IR with computational models to resolve ambiguities.

- Experimental Design : Prioritize DoE over one-factor-at-a-time optimization for multivariate reactions.

- Ethical Compliance : Adhere to institutional biosafety protocols for in vitro testing; avoid in vivo applications without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.